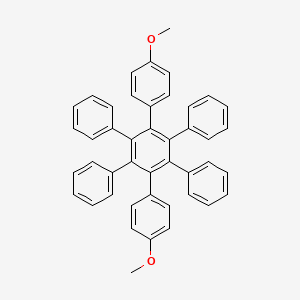
trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C23H30FNO2 and a molecular weight of 371.496 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness . The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets . It may serve as a probe to investigate the binding sites and activity of specific enzymes or receptors .
Medicine: Its interactions with biological targets can provide insights into its therapeutic potential .
Industry: In industrial applications, this compound can be used in the development of new materials, such as liquid crystals or polymers . Its unique properties make it suitable for various technological applications .
Mecanismo De Acción
The mechanism of action of trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluorophenyl trans,trans-4’-Propyl[1,1’-bi(cyclohexyl)]-4-carboxylate: This compound shares a similar bicyclohexyl core but differs in the functional groups attached.
trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: Another similar compound with trifluorophenyl groups instead of cyano and fluorophenyl groups.
Uniqueness: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical and physical properties . These properties make it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
94353-26-1 |
|---|---|
Fórmula molecular |
C23H30FNO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h12-14,16-19H,2-11H2,1H3 |
Clave InChI |
FQZYWEUVRMEURZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)

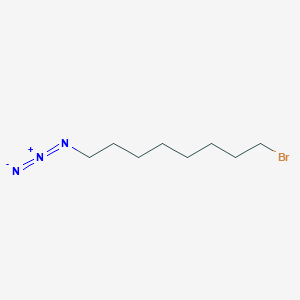
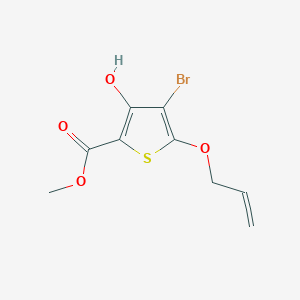



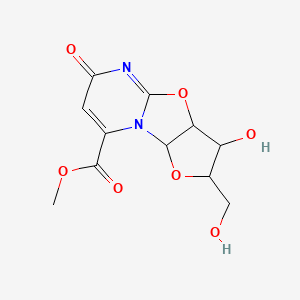
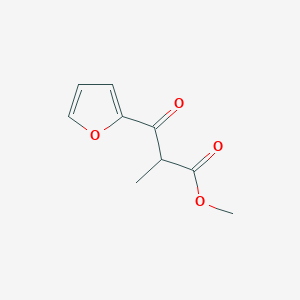
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)


